molecular formula C7H5Cl2NO2 B1475274 5,6-Dichloro-2-methylnicotinic acid CAS No. 1781138-19-9

5,6-Dichloro-2-methylnicotinic acid

Cat. No. B1475274
CAS RN: 1781138-19-9
M. Wt: 206.02 g/mol
InChI Key: AIHYMBQICSJYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-2-methylnicotinic acid is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.02 g/mol . It is also known by its CAS Number: 1781138-19-9 .


Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-2-methylnicotinic acid consists of a nicotinic acid core with two chlorine atoms and one methyl group attached . The exact positions of these groups on the nicotinic acid core give the compound its unique properties .

Scientific Research Applications

Novel Hydroxylations of Pyridine Carboxylic Acids

The research conducted by Tinschert et al. (2000) demonstrates the use of Ralstonia/Burkholderia sp. strain DSM 6920 for regioselective hydroxylations of heterocyclic carboxylic acids, including the production of 2-hydroxy-5,6-dichloronicotinic acid. This biotransformation approach offers a novel pathway for synthesizing hydroxylated derivatives of 5,6-Dichloro-2-methylnicotinic acid, revealing its potential in microbial production and chemical synthesis applications Tinschert, A., Tschech, A., Heinzmann, K., & Kiener, A. (2000). Applied Microbiology and Biotechnology, 53, 185-195.

Antiproliferative Activity of Substituted Nicotinic Acid Hydrazones

Abdel‐Aziz et al. (2012) explored the design and synthesis of novel substituted nicotinic acid hydrazones derived from 6-aryl-2-methylnicotinic acid, showcasing the potential of these compounds for antiproliferative activity against leukemia cell lines. Although directly not mentioning 5,6-Dichloro-2-methylnicotinic acid, this study highlights the broader context of nicotinic acid derivatives in pharmacological research Abdel‐Aziz, H., et al. (2012). Archives of Pharmacal Research, 35, 1543-1552.

Electrocatalytic Synthesis and Chemical Properties

Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid, which, while focusing on the derivatives of nicotinic acid, suggests potential electrochemical pathways for modifying and synthesizing compounds related to 5,6-Dichloro-2-methylnicotinic acid. This research provides insight into the electrocatalytic applications and synthesis methods under mild conditions Gennaro, A., et al. (2004). Electrochemistry Communications, 6, 627-631.

Transition Metal Complexes and Coordination Chemistry

Research on transition metal complexes with nicotinic acid derivatives, including studies by Verma et al. (2018) and Luo et al. (2014), provide valuable insights into the coordination chemistry and potential applications of 5,6-Dichloro-2-methylnicotinic acid in material science and catalysis. These studies examine the spectral, antibacterial properties, and crystal structures of complexes formed with nicotinic acid derivatives, underscoring the chemical versatility and application range of these compounds Verma, S., & Bhojak, N. (2018); Luo, Y.‐H., et al. (2014). Inorganica Chimica Acta, 412, 60-66.

Safety and Hazards

The safety data for 5,6-Dichloro-2-methylnicotinic acid suggests that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5,6-dichloro-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-3-4(7(11)12)2-5(8)6(9)10-3/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHYMBQICSJYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-2-methylnicotinic acid

CAS RN

1781138-19-9
Record name 5,6-dichloro-2-methylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dichloro-2-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
5,6-Dichloro-2-methylnicotinic acid
Reactant of Route 3
Reactant of Route 3
5,6-Dichloro-2-methylnicotinic acid
Reactant of Route 4
Reactant of Route 4
5,6-Dichloro-2-methylnicotinic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5,6-Dichloro-2-methylnicotinic acid
Reactant of Route 6
Reactant of Route 6
5,6-Dichloro-2-methylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.